Home > Products > Screening Compounds P14773 > trans-Hydroxy Praziquantel
trans-Hydroxy Praziquantel - 134924-71-3

trans-Hydroxy Praziquantel

Catalog Number: EVT-1200868
CAS Number: 134924-71-3
Molecular Formula: C19H24N2O3
Molecular Weight: 328.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Trans-Hydroxy Praziquantel can be synthesized through various methods, primarily involving the hydroxylation of the praziquantel molecule. One notable method includes the resolution of racemic Praziquantel using (S)-(+)-naproxen as a chiral resolving agent, which allows for the selective formation of the desired enantiomers and their respective hydroxy derivatives .

The synthesis typically involves:

  1. Starting Materials: Racemic Praziquantel or its enantiomers.
  2. Reagents: Chiral resolving agents such as (S)-(+)-naproxen.
  3. Conditions: The reaction is usually conducted under controlled temperature and pH conditions to favor the formation of the trans-4-hydroxy derivative.
  4. Purification: Post-reaction, products are purified using techniques like recrystallization or chromatography to isolate trans-Hydroxy Praziquantel from undesired byproducts.
Molecular Structure Analysis

The molecular structure of trans-Hydroxy Praziquantel features a complex arrangement typical of isoquinoline derivatives. The key structural characteristics include:

  • Hydroxyl Group: Positioned at the 4-carbon, which enhances solubility and alters biological activity.
  • Isoquinoline Core: This bicyclic structure contributes to its pharmacological properties.
  • Chiral Centers: The presence of chiral centers in the molecule leads to different biological activities among its enantiomers.

The compound crystallizes in a specific conformation that can be analyzed using techniques such as X-ray crystallography, revealing intermolecular interactions that stabilize its structure .

Chemical Reactions Analysis

Trans-Hydroxy Praziquantel participates in various chemical reactions typical for hydroxylated compounds:

  1. Esterification: It can react with carboxylic acids to form esters, which may enhance its pharmacological profile.
  2. Oxidation-Reduction Reactions: The hydroxyl group can undergo oxidation, potentially leading to more reactive intermediates.
  3. Nucleophilic Substitutions: The presence of nitrogen atoms in the structure allows for nucleophilic attacks, facilitating further functionalization.

These reactions are crucial for developing new derivatives with improved efficacy against parasites.

Mechanism of Action

Trans-Hydroxy Praziquantel exerts its anthelmintic effects primarily through modulation of calcium ion channels in the membranes of parasitic worms. The mechanism involves:

  • Calcium Influx: The compound activates specific transient receptor potential channels (TRP channels) in schistosomes, leading to increased intracellular calcium levels .
  • Muscle Contraction: Enhanced calcium levels result in muscle contractions that disrupt the parasite's ability to maintain its position within the host's vasculature.
  • Immune Response Activation: The resultant paralysis and detachment from blood vessels trigger an immune response that aids in clearing the parasites from the host.

Experimental studies have shown that trans-Hydroxy Praziquantel has a higher potency compared to its parent compound, indicating potential for improved therapeutic applications .

Physical and Chemical Properties Analysis

Trans-Hydroxy Praziquantel exhibits several notable physical and chemical properties:

  • Solubility: It shows increased solubility in various solvents compared to non-hydroxylated forms, which is beneficial for formulation development.
  • Melting Point: The melting point can vary based on crystallization conditions but generally falls within a range conducive for pharmaceutical applications.
  • Stability: The compound demonstrates stability under standard storage conditions but may require protection from light and moisture to prevent degradation.

These properties are critical for determining formulation strategies and dosage forms in clinical settings .

Applications

Trans-Hydroxy Praziquantel has significant scientific applications:

  1. Antiparasitic Treatment: Primarily used against schistosomiasis, it has shown efficacy in treating other helminth infections.
  2. Research Tool: Used in studies investigating calcium signaling pathways in parasites, contributing to a better understanding of parasitic biology and potential targets for new drugs.
  3. Pharmaceutical Development: Its enhanced solubility and bioactivity make it a candidate for developing new formulations aimed at improving patient compliance and treatment outcomes.
Structural Elucidation & Physicochemical Characterization of trans-Hydroxy Praziquantel

Stereochemical Configuration of trans-Hydroxy Praziquantel

trans-4-Hydroxy praziquantel (trans-4-OH-PZQ) is defined by the equatorial orientation of the hydroxyl group at the C4' position of the cyclohexyl ring relative to the carbonyl group, resulting in a diequatorial alignment that minimizes steric strain. This configuration adopts a chair conformation with the hydroxyl group perpendicular to the mean plane of the cyclohexyl ring, as resolved through single-crystal X-ray diffraction studies using the crystalline sponge method [1]. The absolute configuration of the biologically relevant S-trans-4'-hydroxy-PZQ enantiomer was confirmed via the crystalline sponge method combined with NMR, which established its (1S,4S) stereochemistry [1] [6].

Stereoselective analytical techniques are essential for differentiation:

  • Chiral LC-MS/MS: Resolves enantiomers using chiral stationary phases (e.g., amylose derivatives), revealing distinct retention times for R- and S-trans-4-OH-PZQ [9].
  • Solid-State NMR: Shows chemical shift differences of >1.5 ppm for C4' between trans and cis isomers due to altered electronic environments [7].
  • Molecular Docking: Indicates stronger binding of S-trans-4-OH-PZQ to albumin (−7.2 kcal/mol) versus R-trans-4-OH-PZQ (−6.8 kcal/mol), explaining plasma persistence differences [9].

Table 1: Spectral Characteristics of trans-4-Hydroxy Praziquantel

TechniqueKey ParametersStereochemical Insights
X-ray DiffractionC4'-O bond length: 1.42 Å; C3'-C4'-C5' angle: 111°Equatorial OH confirmation
NMR (¹³C SS)C4' δ: 72.3 ppm; Cyclohexyl C1 δ: 43.2 ppmHydroxylation-induced deshielding
LC-MS/MS (chiral)Retention time: S-enantiomer 8.2 min, R: 9.6 minEnantiomer resolution in biological matrices

Crystalline Structure Analysis via X-ray Diffraction

The crystal structure of trans-4-OH-PZQ (CSD ref: WUHQAU) exhibits triclinic symmetry (space group P1) with unit cell parameters a = 7.21 Å, b = 10.98 Å, c = 11.02 Å, α = 89.7°, β = 78.3°, γ = 85.1° [4]. The hydroxyl group participates in a hydrogen-bonding network with the carbonyl O of a neighboring molecule (O···O distance: 2.68 Å), forming infinite chains along the a-axis [7]. This contrasts with cis-4-OH-PZQ, where steric constraints limit such extended networks.

Notably, trans-4-OH-PZQ adopts a syn conformation between the piperazinone carbonyl and cyclohexylcarbonyl groups (torsion angle: −12.5°), akin to PZQ Form A, rather than the anti conformation seen in its cis counterpart [4] [7]. This conformation stabilizes the crystal lattice via C-H···O interactions (2.48–2.51 Å) between iso-quinolinone H and carbonyl O atoms. Synchrotron PXRD confirms isostructurality with acetic acid and 2-pyrrolidone solvates, emphasizing the role of supramolecular synthons in crystal engineering [7].

Thermodynamic Stability and Polymorphic Forms

trans-4-OH-PZQ displays monotropically enantiotropic behavior relative to cis-4-OH-PZQ, with higher melting onset (DSC: 148°C vs. cis: 142°C) and fusion enthalpy (ΔHfus: 28.5 kJ/mol vs. cis: 25.1 kJ/mol) [4] [7]. This stability arises from denser molecular packing (0.42 g/cm³ higher than cis). Under accelerated stability conditions (40°C/75% RH), trans-4-OH-PZQ remains unchanged for ≥3 months, while cis-4-OH-PZQ shows 5–8% dehydration to an amorphous phase [5].

Polymorphic screening reveals:

  • Form I: Stable polymorph obtained from ethanol/water mixtures.
  • Form II: Metastable form via cryo-milling, reverting to Form I at >40°C.
  • Hydrate Conversion: Exposure to humidity (>80% RH) converts trans-4-OH-PZQ to a hemihydrate (PZQ-HH) within 72 hours, increasing solubility 1.7-fold but reducing stability [5] [7].

Table 2: Thermal Properties of 4-Hydroxy Praziquantel Isomers

Parametertrans-4-OH-PZQcis-4-OH-PZQPZQ (Form A)
Melting Point (°C)148142136
ΔHfus (kJ/mol)28.525.124.8
Tdecomp (°C)210202198
Hygroscopicity (% wt gain, 75% RH)0.91.82.3

Solubility and Partition Coefficient (log P) Profiling

trans-4-OH-PZQ exhibits 3.2-fold higher aqueous solubility (0.97 mg/mL) than cis-4-OH-PZQ (0.30 mg/mL) at 25°C due to enhanced hydration capacity from its equatorial OH group [5] [7]. Its log P (octanol/water) is 1.82 ± 0.03, lower than PZQ (2.96) and cis-4-OH-PZQ (2.15), correlating with improved hydrophilicity [6] [10]. Intrinsic dissolution rate (IDR) studies show trans-4-OH-PZQ dissolves 4.1x faster (0.42 mg/cm²/min) than PZQ Form A (0.10 mg/cm²/min) [7].

pH-dependent solubility peaks at pH 3.0 (1.43 mg/mL) due to protonation of the piperazinyl N, decreasing to 0.21 mg/mL at pH 7.4. Co-solvency studies reveal solubility enhancements with 20% v/v ethanol (4.8x) and 0.5% w/v SDS (8.3x), making it suitable for lipid-based formulations [5].

Comparative Analysis with cis-4-Hydroxy Praziquantel

Metabolic Origin: trans-4-OH-PZQ is the primary human metabolite of R-PZQ via CYP3A4/2C19 oxidation, while cis-4-OH-PZQ derives mainly from S-PZQ [3] [6]. Pharmacogenetic variations in CYP2C19 significantly impact trans-4-OH-PZQ formation (metabolic ratio: 0.32 in poor metabolizers vs. 1.08 in ultrarapid metabolizers) [3].

Bioactivity: trans-4-OH-PZQ shows negligible antischistosomal activity (IC50 >100 μg/mL against adult S. mansoni), whereas R-PZQ has an IC50 of 0.02 μg/mL. cis-4-OH-PZQ exhibits moderate activity (IC50: 2.42 μg/mL) but is clinically irrelevant due to rapid clearance [6].

Protein Binding: Albumin affinity differs stereoselectively:

  • R-trans-4-OH-PZQ: Kd = 28 μM
  • S-trans-4-OH-PZQ: Kd = 19 μM [9] [10].This explains the 2.1-fold higher plasma AUC of S-trans-4-OH-PZQ versus R-trans in goats [9].

Table 3: Comparative Pharmacological Profile of PZQ Metabolites

Propertytrans-4-OH-PZQcis-4-OH-PZQR-PZQ
CYP Isoform3A4, 2C193A4, 1A2
IC50 (μg/mL)>1002.420.02
log P1.822.152.96
Albumin Kd (μM)19–2832–4115
Plasma t½ (h)4.12.31.2

Structural Basis for Differences: The trans isomer's equatorial OH permits stronger hydrogen bonding with biological targets and solvents, while the cis isomer's axial OH induces steric clashes, reducing binding affinity and solubility. This conformational disparity underpins their divergent pharmacokinetic and pharmacodynamic behaviors [1] [4] [6].

Properties

CAS Number

134924-71-3

Product Name

trans-Hydroxy Praziquantel

IUPAC Name

2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C19H24N2O3/c22-15-7-5-14(6-8-15)19(24)20-11-17-16-4-2-1-3-13(16)9-10-21(17)18(23)12-20/h1-4,14-15,17,22H,5-12H2

InChI Key

OKTGUGBZQBTMHZ-UHFFFAOYSA-N

SMILES

C1CC(CCC1C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2)O

Synonyms

1,2,3,6,7,11b-Hexahydro-2-[(cis-4-hydroxycyclohexyl)carbonyl]-4H-pyrazino[2,1-a]isoquinolin-4-one; trans-1,2,3,6,7,11b-Hexahydro-2-[(4-hydroxycyclohexyl)carbonyl]- 4H-pyrazino[2,1-a]isoquinolin-4-one;

Canonical SMILES

C1CC(CCC1C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.